molecular formula C22H17ClN2O6S B11775300 Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11775300
M. Wt: 472.9 g/mol
InChI Key: UQKRFNYCYYGFIP-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring a benzo[d][1,3]dioxole (piperonyl) carboxamido group at position 2, a 3-chlorophenyl carbamoyl substituent at position 5, and a methyl ester at position 3 of the thiophene ring. Its synthesis likely follows Gewald thiophene methodologies, as seen in analogous compounds .

Properties

Molecular Formula

C22H17ClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H17ClN2O6S/c1-11-17(22(28)29-2)21(25-19(26)12-6-7-15-16(8-12)31-10-30-15)32-18(11)20(27)24-14-5-3-4-13(23)9-14/h3-9H,10H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

UQKRFNYCYYGFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamido and carbamoyl groups. The final step involves the formation of the thiophene ring and the esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, interaction with DNA, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the thiophene core, influencing physicochemical properties, bioavailability, and target interactions. Below is a detailed comparison:

Substituent Variations at Position 5 (Carbamoyl Group)
  • Target Compound: 3-Chlorophenyl carbamoyl group.
  • Analog 1 () : 3-(Trifluoromethyl)phenyl carbamoyl group.
    • The CF₃ group introduces stronger electron-withdrawing effects and lipophilicity, likely increasing metabolic stability but reducing solubility .
  • Analog 2 () : 2-Ethoxyphenyl carbamoyl group.
    • The ethoxy group provides electron-donating effects, which may reduce binding affinity compared to the target compound’s Cl-substituted aryl group. However, the ether linkage could improve solubility .
Substituent Variations at Position 2 (Carboxamido Group)
  • Target Compound : Benzo[d][1,3]dioxole-5-carboxamido.
    • The piperonyl moiety offers rigidity and aromaticity, favoring π-π stacking with protein targets.
  • Analog 3 (): Benzo[d][1,3]dioxol-5-ylmethyl group.
  • Analog 4 (): 4-Bromobenzoylamino group. The bromine atom increases molecular weight and polar surface area, possibly affecting pharmacokinetics (e.g., longer half-life but slower absorption) .
Ester Group Modifications
  • Target Compound : Methyl ester at position 3.
    • Methyl esters are commonly used to improve cell permeability in prodrug strategies.
  • Analog 5 () : Dimethyl ester (positions 2 and 4).
    • Additional ester groups may enhance solubility but reduce selectivity due to steric hindrance .

Key Observations :

  • Lipophilicity : Analog 1 (CF₃) is the most lipophilic, favoring CNS penetration but risking toxicity.
  • Solubility : Analog 2 (ethoxy) benefits from polar ether linkages, making it more suitable for oral formulations.
  • Bioactivity : The target compound’s 3-Cl and piperonyl groups likely balance affinity and selectivity better than analogs with bulkier substituents (e.g., CF₃ or Br).

Biological Activity

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H18ClN2O6S\text{C}_{23}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{6}\text{S}

This structure includes functional groups such as amides, carboxylates, and thiophenes, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme crucial for melanin production, which has implications for skin pigmentation disorders and cosmetic applications .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This property positions it as a candidate for further investigation in cancer therapeutics .

Tyrosinase Inhibition

In vitro studies have demonstrated that this compound exhibits significant tyrosinase inhibitory activity. The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity.

CompoundIC50 (µM)Reference
Kojic Acid24.09
Methyl Compound1.12

This data suggests that the compound is a potent inhibitor compared to the standard kojic acid.

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at concentrations below 20 µM. This indicates a favorable safety profile for potential therapeutic applications .

Case Studies

A recent study evaluated the efficacy of various analogs of the compound in inhibiting melanin production. The results indicated that modifications to the benzodioxole moiety significantly enhanced the inhibitory effects on tyrosinase activity, suggesting that structure-activity relationships play a crucial role in its biological efficacy .

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